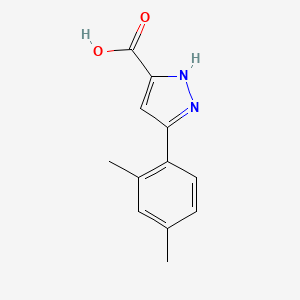

2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

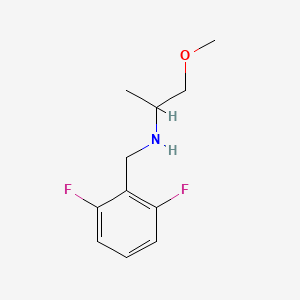

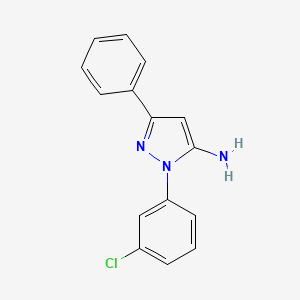

“2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine” is characterized by a pyridine ring linked to a pyrimidine ring . The pyridine ring is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Wissenschaftliche Forschungsanwendungen

Synthesis of Zinc Complexes and Catalysis

A study by Darbre et al. (2002) explores the synthesis of zinc complexes with multidentate nitrogen ligands, including compounds structurally related to 2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine. These complexes exhibit potential as catalysts in aldol reactions, mimicking the active site of zinc-dependent class II aldolases, which could have implications in synthetic chemistry and enzymatic study analogs (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).

Pyrrolidine Synthesis and Biological Effects

The synthesis of pyrrolidines, which are closely related to the structure of 2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine, has been studied for their biological effects and potential industrial applications, such as in medicine and agrochemicals. Żmigrodzka et al. (2022) discussed the [3+2] cycloaddition reactions involving pyrrolidines, highlighting their importance in producing compounds with significant biological activity (Żmigrodzka et al., 2022).

Discovery of PDE9A Inhibitors

Verhoest et al. (2012) identified a novel PDE9A inhibitor for the treatment of cognitive disorders, showcasing the application of related pyridine and pyrrolidine compounds in the development of new therapeutic agents. This work emphasizes the significance of these compounds in medicinal chemistry and drug discovery (Verhoest et al., 2012).

Coordination Chemistry and Supramolecular Applications

Research by Schubert and Eschbaumer (1999) on the synthesis of 2,6-bis(trimethyltin)pyridine for Stille-type coupling procedures demonstrates the utility of pyridine derivatives in the preparation of complex ligands for supramolecular chemistry. These findings contribute to the development of novel materials and catalysts (Schubert & Eschbaumer, 1999).

Synthesis and Characterization of Complexes

Further studies, such as those conducted by Cosford et al. (2003), focus on the synthesis and characterization of metal complexes involving pyridine derivatives, highlighting their potential as selective agents in pharmacology and materials science (Cosford et al., 2003).

Eigenschaften

IUPAC Name |

2-methyl-6-(pyrrolidin-2-ylmethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-4-2-5-11(13-9)8-10-6-3-7-12-10/h2,4-5,10,12H,3,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTNPAAJTSQMEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)